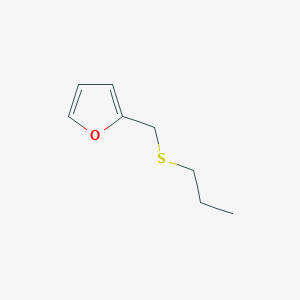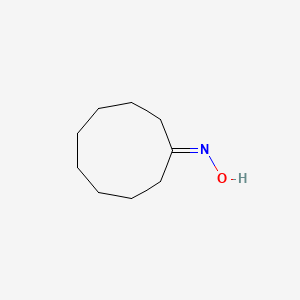
2-Propylsulfanylmethyl-furan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propylsulfanylmethyl-furan is an organic compound with the molecular formula C₈H₁₂OS. It is a member of the furan family, which are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom. This compound is notable for its unique structure, which includes a propylsulfanyl group attached to the furan ring. The presence of sulfur in its structure imparts distinct chemical properties, making it a subject of interest in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propylsulfanylmethyl-furan typically involves the reaction of furan with a propylsulfanyl group. One common method is the palladium-catalyzed cross-coupling reaction, where furan is reacted with a propylsulfanyl halide in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to consistent product quality and higher efficiency. The use of recyclable catalysts and green solvents is also explored to make the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
2-Propylsulfanylmethyl-furan undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the propylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The furan ring can be reduced to form tetrahydrofuran derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing the furan ring.
Substitution: Electrophilic reagents such as bromine or acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Tetrahydrofuran derivatives.
Substitution: Brominated or acylated furans.
Applications De Recherche Scientifique
2-Propylsulfanylmethyl-furan has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials, such as resins and polymers.
Mécanisme D'action
The mechanism of action of 2-Propylsulfanylmethyl-furan involves its interaction with various molecular targets. The sulfur atom in the propylsulfanyl group can form strong interactions with metal ions and enzymes, influencing their activity. The furan ring can participate in π-π interactions with aromatic residues in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
2-Propylsulfanylmethyl-furan can be compared with other furan derivatives, such as:
2-Methylfuran: Lacks the sulfur atom, resulting in different chemical properties and reactivity.
2,5-Dimethylfuran: Has two methyl groups instead of a propylsulfanyl group, leading to different applications and reactivity.
Furfural: Contains an aldehyde group, making it more reactive in certain chemical reactions.
The presence of the propylsulfanyl group in this compound imparts unique properties, such as increased lipophilicity and the ability to form strong interactions with metal ions, distinguishing it from other furan derivatives.
Propriétés
Numéro CAS |
1883-77-8 |
|---|---|
Formule moléculaire |
C8H12OS |
Poids moléculaire |
156.25 g/mol |
Nom IUPAC |
2-(propylsulfanylmethyl)furan |
InChI |
InChI=1S/C8H12OS/c1-2-6-10-7-8-4-3-5-9-8/h3-5H,2,6-7H2,1H3 |
Clé InChI |
WHMYNJRKOCMTCL-UHFFFAOYSA-N |
SMILES canonique |
CCCSCC1=CC=CO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Buten-2-one, 4-[4-(diethylamino)phenyl]-](/img/structure/B14005034.png)



![1-benzo[1,3]dioxol-5-yl-N-(9H-fluoren-2-yl)methanimine](/img/structure/B14005060.png)







![2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)acetamide](/img/structure/B14005103.png)

